2-Amino-2'-ethyl-6'-methylpropionanilide
Description
2-Amino-2'-ethyl-6'-methylpropionanilide is a substituted anilide derivative characterized by an ethyl group at the 2' position and a methyl group at the 6' position on the aniline ring, coupled with a propionamide functional group. The ethyl and methyl substituents may influence lipophilicity, metabolic stability, and receptor binding compared to simpler analogs like Lidocaine.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-amino-N-(2-ethyl-6-methylphenyl)propanamide |
InChI |
InChI=1S/C12H18N2O/c1-4-10-7-5-6-8(2)11(10)14-12(15)9(3)13/h5-7,9H,4,13H2,1-3H3,(H,14,15) |
InChI Key |
HPQVCXPZGHHDOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C(C)N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- Antiarrhythmic Potential: Structural similarities to Tocainide suggest sodium channel blockade as a primary mechanism. Ethyl substitution may reduce binding affinity compared to methyl due to steric hindrance .
- Synthetic Routes : Analogous to Tocainide’s synthesis (U.S. Patent 4,014,909), the target compound could be synthesized via amidation of 2-ethyl-6-methylaniline with propionyl chloride .
- Environmental Stability: Unlike nitroaromatic amines (e.g., 4-amino-2,6-DNT), the target compound’s amide linkage and alkyl groups may reduce biodegradation rates .
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